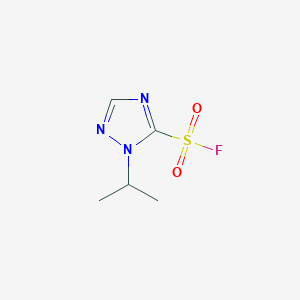

2-Propan-2-yl-1,2,4-triazole-3-sulfonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

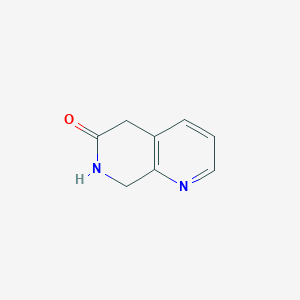

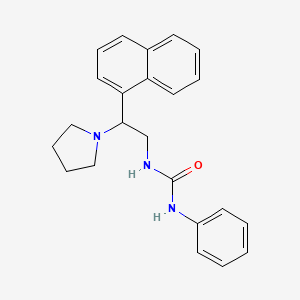

2-Propan-2-yl-1,2,4-triazole-3-sulfonyl fluoride is a chemical compound that belongs to the class of triazoles, which are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The sulfonyl fluoride group attached to this triazole ring indicates that it may have potential as a reactive intermediate or as a building block in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of triazole derivatives can be achieved through various methods. One such method is the regioselective metal-free preparation of fluorosulfonyl 1,2,3-triazoles from organic azides and bromovinylsulfonyl fluoride . Although this method does not directly describe the synthesis of 2-Propan-2-yl-1,2,4-triazole-3-sulfonyl fluoride, it provides a general approach that could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can be substituted at various positions to create a wide range of compounds with different properties. The presence of a sulfonyl fluoride group is significant as it can act as a leaving group in chemical reactions, making these compounds useful in various synthetic applications .

Chemical Reactions Analysis

Triazole compounds can participate in a variety of chemical reactions. For instance, the click reaction of a diazide monomer with an alkyne can lead to the formation of polytriazoles . Additionally, the metal-free synthesis of functional 1-substituted-1,2,3-triazoles from ethenesulfonyl fluoride and organic azides demonstrates the versatility of triazole compounds in undergoing cycloaddition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as 2-Propan-2-yl-1,2,4-triazole-3-sulfonyl fluoride, are influenced by their molecular structure. The presence of the sulfonyl fluoride group can impart high reactivity to these compounds, making them useful in various chemical transformations. The fluorinated polytriazoles synthesized using the click reaction exhibit high molecular weights, good solubility, and film-forming capabilities, combined with high thermal and chemical stabilities . These properties make them interesting materials for applications such as proton exchange membranes.

Wissenschaftliche Forschungsanwendungen

Synthesis of Fluorosulfonyl 1,2,3-Triazoles : A study by Thomas and Fokin (2018) describes a regioselective, metal-free preparation of 4-fluorosulfonyl 1,2,3-triazoles, extending to various sulfonates, sulfonamides, and sulfonic acid derivatives of triazoles. This method offers access to compounds that are challenging to synthesize through existing methods (Thomas & Fokin, 2018).

Development of Proton Exchange Membranes : Singh et al. (2014) synthesized fluorinated sulfonated polytriazoles with varying degrees of sulfonation, demonstrating their potential as materials for proton exchange membranes in fuel cells. These materials exhibit high molecular weights, thermal and chemical stabilities, and significant proton conductivities (Singh et al., 2014).

Functional 1-Substituted-1,2,3-Triazoles Synthesis : Giel et al. (2019) developed a scalable and metal-free method for synthesizing 1-substituted-1,2,3-triazoles. This method uses organic azides and ethenesulfonyl fluoride, demonstrating the broad applicability and excellent yield of this approach (Giel et al., 2019).

Antimicrobial Activity : Leng et al. (2020) developed a clickable connective hub for fluorosulfonylvinylation of primary and secondary amines, including amino acids and pharmaceuticals. Some of the functionalized compounds showed improved antimicrobial activity against Gram-positive bacteria (Leng et al., 2020).

Protein Modification and Ligand Discovery : Brulet et al. (2020) introduced sulfur-triazole exchange (SuTEx) chemistry for modifying tyrosine sites on proteins, enabling the discovery of protein ligands. This approach shows potential for broad applications in chemical proteomics and drug discovery (Brulet et al., 2020).

Wirkmechanismus

1,2,4-triazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

The mode of action of 1,2,4-triazole derivatives can vary greatly depending on the specific compound and its molecular structure. Some 1,2,4-triazole derivatives have been found to inhibit certain enzymes, such as carbonic anhydrase , which can lead to various downstream effects in biochemical pathways.

The pharmacokinetics of 1,2,4-triazole derivatives, including their absorption, distribution, metabolism, and excretion (ADME) properties, can also vary widely depending on the specific compound. Factors such as the compound’s solubility, stability, and the presence of functional groups can influence its bioavailability .

The result of action of 1,2,4-triazole derivatives can include molecular and cellular effects such as the inhibition of enzyme activity, interference with cell signaling pathways, and induction of cell death in certain types of cells .

Eigenschaften

IUPAC Name |

2-propan-2-yl-1,2,4-triazole-3-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FN3O2S/c1-4(2)9-5(7-3-8-9)12(6,10)11/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTOPTNLVYVRDGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=NC=N1)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2550620.png)

![2-[6-(4-Ethoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2550623.png)

![2-[3-(4-Ethoxyphenyl)-6-oxopyridazin-1-yl]acetonitrile](/img/structure/B2550624.png)